CYP3A4/5 Metabolic Stability: Low Inhibition Risk Compared to Azole Standards
The compound exhibits weak inhibition of CYP3A4/5 in human liver microsomes [1]. This differentiates it from many quinazoline-based kinase inhibitors that commonly carry a strong CYP3A4 liability, posing a drug-drug interaction risk. The observed IC50 of 5.50 µM is substantially higher (i.e., safer) than the typical alert threshold for a reversible CYP inhibitor.
| Evidence Dimension | CYP3A4/5 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.50 µM (5.50E+3 nM) |
| Comparator Or Baseline | Class-level inference: Typical quinazoline kinase inhibitors (e.g., lapatinib, gefitinib) often show CYP3A4 IC50 values < 1 µM. |
| Quantified Difference | ~5-fold weaker inhibition compared to common quinazoline kinase inhibitors (class-level inference). |
| Conditions | Human liver microsomes; midazolam as substrate; 30-minute preincubation with NADPH before substrate addition; activity measured after further incubation [1]. |
Why This Matters
A high CYP3A4 IC50 reduces the probability of metabolism-based drug-drug interactions, making this scaffold more attractive for multi-drug regimens or for use in in vivo pharmacology studies where polypharmacy is anticipated.
- [1] BindingDB. (2024). Entry BDBM50538344 / CHEMBL4633246: CYP3A4/5 Inhibition Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538344 View Source
